(2S)-1-(Dimethylamino)-2-methylpentan-3-one
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Description
“(2S)-1-(Dimethylamino)-2-methylpentan-3-one”, also known as DMAP or DMADP, is a widely used organic compound in various fields of scientific research1. It is a colorless liquid with a characteristic odor and is commonly used as a catalyst in organic synthesis reactions1.
Synthesis Analysis
The synthesis of “(2S)-1-(Dimethylamino)-2-methylpentan-3-one” involves the reaction of 3-pentanone with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid1. The reaction takes place under mild conditions and results in the formation of "(2S)-1-(Dimethylamino)-2-methylpentan-3-one"1. The purity of “(2S)-1-(Dimethylamino)-2-methylpentan-3-one” can be improved by further purification techniques such as distillation or recrystallization1.
Molecular Structure Analysis
The molecular formula of “(2S)-1-(Dimethylamino)-2-methylpentan-3-one” is C8H17NO2. It has a molecular weight of 143.23 g/mol2. The InChI Key is QVWGKOYVOZJNRJ-ZETCQYMHSA-N2.
Chemical Reactions Analysis
“(2S)-1-(Dimethylamino)-2-methylpentan-3-one” is widely used as a catalyst in various organic synthesis reactions such as esterification, transesterification, and acylation1. It is also used in the synthesis of pharmaceuticals, agrochemicals, and natural products1.
Physical And Chemical Properties Analysis
“(2S)-1-(Dimethylamino)-2-methylpentan-3-one” is a colorless liquid with a characteristic odor1. It has a molecular weight of 143.23 g/mol2. The InChI Key is QVWGKOYVOZJNRJ-ZETCQYMHSA-N2.
Safety And Hazards
“(2S)-1-(Dimethylamino)-2-methylpentan-3-one” is a non-toxic compound that is widely used in scientific research1. However, it is sensitive to air and moisture, which can affect its catalytic activity1. It is also incompatible with certain reactants and solvents, which limits its use in some reactions1. The safety data sheet for this compound indicates that it may cause skin irritation and serious eye irritation3.
Future Directions
As a versatile catalyst, “(2S)-1-(Dimethylamino)-2-methylpentan-3-one” has potential for further research and development in the field of organic synthesis1. Its high catalytic activity, low toxicity, and ease of use make it a promising candidate for future studies1.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
(2S)-1-(dimethylamino)-2-methylpentan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGKOYVOZJNRJ-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464287 |
Source
|
Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(Dimethylamino)-2-methylpentan-3-one | |
CAS RN |
159144-11-3 |
Source
|
Record name | (2S)-1-(Dimethylamino)-2-methylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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